![molecular formula C12H20O3 B1233011 (+)-Cucurbic acid CAS No. 58240-50-9](/img/structure/B1233011.png)
(+)-Cucurbic acid
Overview
Description
(+)-Cucurbic acid, also known as (+)-cucurbitacin, is a naturally occurring triterpenoid compound found in various plants, including cucurbits, melons, gourds, and squash. It is a bitter-tasting substance, and is known to have various medicinal and pharmacological properties. It is believed to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, (+)-cucurbic acid has been studied for its potential applications in the synthesis of other compounds, as well as its ability to act as a pesticide and insect repellent.
Scientific Research Applications
Mass Spectrometric Characterization
- Electron Ionization Mass Spectrometry (EIMS) : (+)-Cucurbic acid and its isomers have been studied using EIMS for their fragmentation pathways. This technique, combined with methods like low-energy collision-induced dissociation and deuterium labeling, allows for the characterization and quantification of these compounds in natural samples, such as plants and fungi (Rontani, Galeron, & Aubert, 2016).
Cucurbituril Chemistry
- Supramolecular Chemistry : Cucurbic acids are closely related to cucurbit[n]urils (CBn), a family of molecular containers. These compounds have gained significant attention for their ability to form stable complexes with various substances including drugs, amino acids, peptides, and proteins. Their applications range from sensing to drug delivery (Assaf & Nau, 2015).
Applications in Molecular Recognition
- Binding with Steroids : Cucurbit[n]urils, related to cucurbic acid, show high affinity for binding with steroids, including hormones and steroidal drugs. This property is utilized in applications like drug delivery, sensing of steroids, and real-time monitoring of chemical conversions (Lazar et al., 2016).
- Recognition of Amino Acids and Proteins : Cucurbit[n]urils have been explored for their ability to bind selectively with amino acids, peptides, and proteins, making them valuable in the study of living systems (Urbach & Ramalingam, 2011).
Other Applications
- Cucurbituril-Based Catalysis : The synthesis and optimization of cucurbiturils, and their applications in catalysis, demonstrate their potential in supramolecular chemistry (Day et al., 2001).
- Nanotechnology : Cucurbit[n]urils have applications in nanotechnology, particularly in the creation of supramolecular assemblies and nanocatalysts. Their unique molecular recognition abilities enable diverse applications in this field (Saghanezhad et al., 2016).
properties
IUPAC Name |
2-[(1R,2S,3S)-3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSGIJUGUGJIPS-UOMVISFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CC[C@@H]1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316529 | |
Record name | (+)-Cucurbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Cucurbic acid | |
CAS RN |
58240-50-9 | |
Record name | (+)-Cucurbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58240-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Cucurbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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